
1H-Indole-5-carboxamide
Overview
Description
SD 169: is a selective and orally active ATP-competitive inhibitor of the p38α mitogen-activated protein kinase (MAPK). It is known for its high specificity and potency, with an IC50 value of 3.2 nanomolar for p38α MAPK and 122 nanomolar for p38β MAPK . This compound has shown significant potential in preventing and treating diabetes by inhibiting T cell infiltration and activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: SD 169, also known as indole-5-carboxamide, can be synthesized through a series of organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of SD 169 may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The compound is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: SD 169 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in SD 169.
Substitution: The indole ring of SD 169 can undergo substitution reactions, where different substituents are introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of SD 169, while substitution reactions can introduce different functional groups onto the indole ring .
Scientific Research Applications
Pharmaceutical Development
1H-Indole-5-carboxamide has been extensively studied for its potential as a therapeutic agent. Notably, it has been identified as a potent inhibitor of monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative disorders such as Parkinson's disease. The compound exhibits high selectivity and potency, with derivatives showing IC50 values as low as 0.227 nM against human MAO-B, while demonstrating over 5700-fold selectivity against MAO-A .
Case Study: MAO-B Inhibition
- Compound : N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide
- IC50 : 0.227 nM
- Selectivity : >5700-fold for MAO-B over MAO-A
- Synthesis : Achieved through standard synthetic procedures with high yields.
Biochemical Research
In biochemical studies, this compound is utilized to explore enzyme inhibition and receptor interactions. For instance, it has been employed in research targeting discoidin domain receptor 1 (DDR1), which plays a role in cancer metastasis. Compounds derived from indole-5-carboxamide have shown significant inhibitory effects on DDR1, with one derivative exhibiting a half-maximal inhibitory concentration (IC50) of 14.9 nM .
Case Study: DDR1 Inhibition
- Compound : 2-amino-2,3-dihydro-1H-indene-5-carboxamide
- IC50 : 14.9 nM
- Application : Inhibition of collagen-induced DDR1 signaling in pancreatic cancer.
Agricultural Chemicals
The compound also finds applications in agricultural chemistry. It serves as an intermediate in synthesizing agrochemicals that enhance crop protection against pests and diseases. Its structural properties allow it to function effectively as a fungicide or insecticide.
Application Overview
Application Area | Functionality |
---|---|
Agrochemicals | Enhances crop protection |
Fungicides/Insecticides | Protects crops from pathogens |
Material Science
In material science, this compound is explored for its potential in organic electronics due to its unique electronic properties. These properties can be harnessed to develop novel materials that improve device performance.
Diagnostics
Research is ongoing into the use of this compound in developing diagnostic tools for various diseases. Its ability to interact with biological pathways makes it a candidate for identifying biomarkers that could lead to early detection and treatment of diseases.
Mechanism of Action
SD 169 exerts its effects by competitively inhibiting the ATP-binding site of p38α MAPK. This inhibition prevents the phosphorylation and activation of downstream targets involved in inflammatory responses. By blocking the activity of p38α MAPK, SD 169 reduces the production of pro-inflammatory cytokines and inhibits T cell activation .
Comparison with Similar Compounds
SB203580: Another p38α MAPK inhibitor with similar inhibitory activity but different selectivity profiles.
BIRB 796: A highly potent p38 MAPK inhibitor with broader specificity for different isoforms of MAPK.
VX-702: A selective p38α MAPK inhibitor with potential therapeutic applications in inflammatory diseases.
Uniqueness of SD 169: SD 169 stands out due to its high selectivity for p38α MAPK over other isoforms. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, its oral bioavailability makes it a convenient option for in vivo studies and potential clinical applications .
Biological Activity
1H-Indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features an indole ring structure with a carboxamide group at the 5-position. This structural configuration is crucial for its biological interactions, particularly its ability to act as an inhibitor of specific enzymes.
The biological activity of this compound is primarily attributed to its role as an inhibitor of monoamine oxidase B (MAO-B). Research indicates that this compound exhibits high potency and selectivity as a reversible inhibitor, which is critical in the treatment of neurodegenerative diseases like Parkinson's disease. The most potent derivatives have shown IC50 values in the low nanomolar range, demonstrating significant efficacy against MAO-B while sparing MAO-A, thus minimizing side effects associated with broader inhibition .
Biological Activities
This compound has been investigated for various biological activities:
- Anticancer Activity : Compounds derived from indole-5-carboxamide have shown promising antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated GI50 values ranging from 26 nM to 86 nM against human cancer cell lines, outperforming standard treatments like erlotinib .
- Antimicrobial Properties : Some studies have reported that indole-5-carboxamides exhibit antimicrobial activity against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis. The compound has shown MIC values as low as 0.012 μM, indicating strong potential as an antitubercular agent .
- Anti-inflammatory Effects : Indole derivatives have also been evaluated for their anti-inflammatory properties. Certain substituted indole-5-carboxamides have been identified as selective antagonists of peptidoleukotrienes, which are involved in inflammatory responses .
Case Study 1: MAO-B Inhibition
A notable study examined various indole-5-carboxamides for their inhibitory effects on MAO-B. The most potent compound identified was N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410), which exhibited an IC50 value of 0.227 nM and over 5700-fold selectivity for MAO-B compared to MAO-A. Computational docking studies elucidated the binding interactions at the enzyme's active site, providing insights into the structure-activity relationship .
Case Study 2: Anticancer Activity
Another significant investigation focused on the antiproliferative effects of various indole derivatives against pancreatic and breast cancer cell lines. Compounds demonstrated IC50 values comparable to erlotinib, with some exhibiting superior activity against specific targets such as EGFR and BRAF V600E mutations . The results indicated that modifications to the indole structure could enhance anticancer efficacy.
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
Activity | Target | IC50 (nM) | Selectivity |
---|---|---|---|
MAO-B Inhibition | Human MAO-B | 0.227 | >5700-fold vs MAO-A |
Anticancer Activity | Various Cancer Cell Lines | 26 - 86 | Compared to Erlotinib (33) |
Antitubercular Activity | Mycobacterium tuberculosis | 0.012 | Highly effective |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1H-Indole-5-carboxamide derivatives during synthesis?
Researchers must use full protective gear, including gloves, lab coats, and safety goggles, to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved P95 filters) is required when aerosolization is possible. Work should be conducted in a fume hood or glovebox for volatile derivatives like 1H-Indole-5-carbonyl chloride, which poses inhalation risks . Waste must be segregated and disposed via certified hazardous waste management systems to avoid environmental contamination .
Q. How can researchers determine physical-chemical properties (e.g., melting point, solubility) for novel this compound analogs?
Key methods include:
- Differential Scanning Calorimetry (DSC) for melting point analysis.
- HPLC with evaporative light scattering detection (ELSD) for purity and solubility profiling.
- Thermogravimetric Analysis (TGA) to assess thermal stability.
Note: Many derivatives lack published data, necessitating experimental characterization .
Q. What synthetic routes are effective for introducing substituents at the indole 5-position?
Common strategies involve:
- Friedel-Crafts acylation using 1H-Indole-5-carbonyl chloride as a precursor for carboxamide formation .
- Buchwald-Hartwig coupling for introducing aryl/alkyl groups.
- Microwave-assisted synthesis to improve yield and reduce reaction time, as demonstrated in trifluoromethoxyphenyl indole carboxamide analogs .
Advanced Research Questions
Q. How can structural modifications of this compound enhance selectivity for serotonin receptors (e.g., 5-HT7R)?
Substitution at the indole 3-position with low-basicity heterocycles (e.g., imidazole) improves 5-HT7R selectivity. For example:
- 3-(1-Methyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide shows >100-fold selectivity over 5-HT1AR due to reduced basicity, minimizing off-target interactions .
- Computational modeling (e.g., molecular docking with GPCRdb) optimizes steric and electronic complementarity .
Q. How should researchers address contradictions in biological activity data across this compound analogs?
- Dose-response curve normalization : Compare EC50 values under standardized assay conditions (e.g., cAMP accumulation for 5-HT7R agonists) .
- Metabolic stability screening : Use liver microsome assays to identify derivatives prone to rapid degradation, which may explain variability in in vivo efficacy .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or radioligand binding assays .
Q. What methodologies are critical for evaluating the pharmacokinetic (PK) profile of this compound-based drug candidates?
- ADME studies :
- Caco-2 cell assays for intestinal permeability.
- CYP450 inhibition assays to predict drug-drug interactions.
- Plasma protein binding : Ultracentrifugation or equilibrium dialysis to assess free drug concentration.
- In vivo PK : Rodent studies with LC-MS/MS quantification, as applied to 3-(3,4-dichloro-5-methoxyphenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-indole-5-carboxamide (t1/2 = 4.2 hrs in mice) .
Q. Data Interpretation & Optimization
Q. How can researchers optimize antibacterial activity in 5-bromo-1H-indole-2-carboxamide derivatives?
- Substitution pattern analysis : Introduce electron-withdrawing groups (e.g., -Br, -Cl) at the 5-position to enhance membrane penetration.
- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive pathogens (e.g., S. aureus), noting that N-bicyclo derivatives exhibit MICs ≤2 µg/mL due to improved target (glycogen phosphorylase) binding .
- Resistance profiling : Serial passage experiments to monitor mutation rates in bacterial strains .
Q. What strategies mitigate toxicity risks in this compound-based compounds?
- Ames test for mutagenicity screening.
- hERG channel inhibition assays to assess cardiac liability.
- Metabolite identification : Use HR-MS/MS to detect reactive intermediates (e.g., epoxides) that may cause hepatotoxicity .
Q. Experimental Design
Q. How should researchers design assays to validate this compound analogs as cognitive disorder therapeutics?
- In vitro : Measure 5-HT7R-mediated cAMP production in HEK293 cells transfected with human receptors .
- In vivo :
- Novel object recognition (NOR) in mice to evaluate reversal of MK-801-induced cognitive deficits.
- Stress-induced hyperthermia (SIH) models to assess anxiolytic potential .
Q. What analytical techniques resolve challenges in characterizing unstable this compound intermediates?
Properties
IUPAC Name |
1H-indole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMYQEAXTITUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566323 | |
Record name | 1H-Indole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-87-7 | |
Record name | Indole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1670-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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